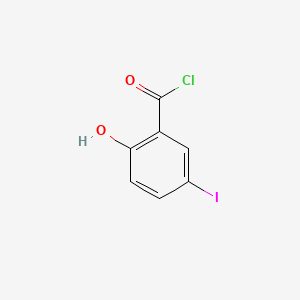

2-Hydroxy-5-iodobenzoyl chloride

Descripción general

Descripción

2-Hydroxy-5-iodobenzoyl chloride is an organic compound with the molecular formula C7H4ClIO2. It is a derivative of benzoic acid, where the benzene ring is substituted with a hydroxyl group at the second position, an iodine atom at the fifth position, and a carbonyl chloride group at the first position. This compound is known for its reactivity and is used in various chemical syntheses and industrial applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

2-Hydroxy-5-iodobenzoyl chloride can be synthesized through several methods. One common method involves the iodination of 2-hydroxybenzoic acid (salicylic acid) followed by chlorination. The iodination is typically carried out using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The resulting 2-hydroxy-5-iodobenzoic acid is then treated with thionyl chloride (SOCl2) to form this compound .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for the addition of reagents and monitoring of reaction parameters is common in industrial production.

Análisis De Reacciones Químicas

Types of Reactions

2-Hydroxy-5-iodobenzoyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom in the carbonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols to form amides, esters, and thioesters, respectively.

Oxidation Reactions: The hydroxyl group can be oxidized to form quinones or other oxidized derivatives.

Reduction Reactions: The iodine atom can be reduced to form deiodinated derivatives.

Common Reagents and Conditions

Thionyl Chloride (SOCl2): Used for the chlorination of 2-hydroxy-5-iodobenzoic acid to form this compound.

Oxidizing Agents: Such as nitric acid or hydrogen peroxide for the iodination step.

Nucleophiles: Such as amines, alcohols, and thiols for substitution reactions.

Major Products Formed

Amides: Formed by the reaction with amines.

Esters: Formed by the reaction with alcohols.

Thioesters: Formed by the reaction with thiols.

Aplicaciones Científicas De Investigación

Synthesis Applications

-

Synthesis of Iodinated Compounds

- 2-Hydroxy-5-iodobenzoyl chloride serves as a precursor for synthesizing iodinated aromatic compounds. These compounds often exhibit enhanced biological activities, making them valuable in pharmaceutical applications. For instance, derivatives synthesized from this compound have been explored for their potential as antimicrobial agents.

-

Functionalization of Aromatic Compounds

- The compound can be used to introduce iodine into aromatic systems, facilitating the development of new materials with specific electronic properties. This functionalization is particularly useful in creating compounds for electronic applications.

Biological Applications

-

Antimicrobial Activity

- Research has indicated that derivatives of this compound possess significant antimicrobial properties. A study demonstrated that certain synthesized derivatives showed effective inhibition against various bacterial strains, contributing to the development of new antibiotics.

-

Anticancer Research

- The compound has been investigated for its potential anticancer properties. Studies have shown that specific derivatives exhibit cytotoxic effects on cancer cell lines, suggesting their use as lead compounds in cancer therapy.

Case Studies

Mecanismo De Acción

The mechanism of action of 2-hydroxy-5-iodobenzoyl chloride involves its reactivity towards nucleophiles. The carbonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form various derivatives through substitution reactions. The hydroxyl and iodine substituents can also participate in further chemical transformations, contributing to the compound’s versatility in synthetic applications .

Comparación Con Compuestos Similares

Similar Compounds

2-Iodobenzoic Acid: Similar structure but lacks the hydroxyl and carbonyl chloride groups.

2-Iodobenzoyl Chloride: Similar structure but lacks the hydroxyl group.

2-Hydroxybenzoic Acid (Salicylic Acid): Similar structure but lacks the iodine and carbonyl chloride groups.

Uniqueness

2-Hydroxy-5-iodobenzoyl chloride is unique due to the presence of both hydroxyl and iodine substituents on the benzene ring, along with the reactive carbonyl chloride group. This combination of functional groups provides a versatile platform for various chemical transformations, making it valuable in synthetic chemistry and industrial applications .

Actividad Biológica

2-Hydroxy-5-iodobenzoyl chloride, also referred to as Cerberidol, is a compound of significant interest in biochemical research due to its diverse biological activities. This article explores its mechanisms of action, cellular effects, and implications in pharmacology, particularly in relation to its anticancer and cardiotoxic properties.

Chemical Structure and Properties

This compound has a unique chemical structure that facilitates its interaction with various biological targets. The presence of the iodine atom enhances its reactivity and allows for specific binding interactions with proteins and enzymes involved in critical cellular processes.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several key mechanisms:

- Inhibition of Sodium-Potassium ATPase : This compound acts as an inhibitor of the sodium-potassium ATPase pump, leading to increased intracellular sodium levels. This disruption can cause significant alterations in calcium ion concentrations, which are crucial for various cellular functions, particularly in cardiac cells.

- Induction of Apoptosis : In cancer cells, this compound has been shown to induce apoptosis through the activation of caspases and the upregulation of pro-apoptotic proteins. This process is mediated by changes in signaling pathways such as the PI3K/Akt pathway, which affects gene expression and cellular metabolism.

- Interaction with Cardiac Glycosides : The compound enhances the cardiotoxic effects associated with cardiac glycosides, which can lead to arrhythmias and other cardiac dysfunctions.

Cellular Effects

The effects of this compound on cellular processes are profound:

- Cardiac Cells : The inhibition of sodium-potassium ATPase results in ion imbalances that can trigger cardiac arrhythmias.

- Cancer Cells : The compound promotes apoptosis, contributing to tumor regression in various cancer models.

Research Findings and Case Studies

Several studies have documented the effects of this compound in different biological contexts:

Table 1: Summary of Biological Activities

| Activity Type | Effect | Reference |

|---|---|---|

| Sodium-Potassium ATPase Inhibition | Increased intracellular sodium and calcium levels | |

| Apoptosis Induction | Activation of caspases; tumor regression | |

| Cardiotoxicity | Arrhythmias induced at high doses |

Case Study: Anticancer Activity

In a study examining the anticancer properties of this compound, it was found that higher doses led to significant apoptosis in breast cancer cell lines. The mechanism involved the modulation of apoptotic pathways and altered gene expression profiles, indicating potential for therapeutic applications in oncology.

Dosage Effects in Animal Models

Research on animal models has shown that the effects of this compound vary significantly with dosage:

- Low Doses : Mild cardiotoxic effects observed.

- High Doses : Severe cardiac arrhythmias and potential mortality; enhanced anticancer activity noted with increased apoptosis and tumor reduction.

Metabolic Pathways

This compound is involved in several metabolic pathways related to ion transport and apoptosis. The compound interacts with enzymes such as caspases and calmodulin, influencing both apoptotic pathways and cellular metabolism. These interactions contribute to its overall bioactivity and pharmacological effects.

Transport and Distribution

The distribution of this compound within tissues is influenced by blood flow and tissue permeability. It is transported across cell membranes via specific transporters and accumulates in organelles such as mitochondria, where it exerts its biological effects.

Propiedades

IUPAC Name |

2-hydroxy-5-iodobenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClIO2/c8-7(11)5-3-4(9)1-2-6(5)10/h1-3,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFEMZINLHSGLHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1I)C(=O)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClIO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.